Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H23FN2O2 and its molecular weight is 294.36 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds have been shown to undergo biotransformation with the help of enzymes such as ketoreductases . These enzymes can perform chiral selective reduction, which may lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Related compounds have been shown to have diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular level .
Action Environment
It’s worth noting that the biotransformation of similar compounds has been shown to be influenced by factors such as temperature, ph, enzyme loading, and substrate loading .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine. Additionally, it can interact with G-protein coupled receptors (GPCRs), modulating their activity and influencing downstream signaling pathways. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In neuronal cells, this compound can modulate neurotransmitter release by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This results in enhanced cholinergic signaling, which can impact cognitive functions and memory. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can inhibit enzyme activity by occupying the active site and preventing substrate binding. For example, its interaction with acetylcholinesterase involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site, leading to enzyme inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and modulation of signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive functions by increasing cholinergic signaling. At high doses, it can cause toxic effects, such as neurotoxicity and hepatotoxicity, due to excessive enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its biotransformation by liver enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted. The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters and distributed to various tissues, including the brain, liver, and kidneys. The localization and accumulation of this compound can influence its pharmacokinetic properties and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and mitochondria, through post-translational modifications and targeting signals. The localization to these compartments can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-12-11-18(14-8-6-5-7-13(14)17)9-10-19(12)15(20)21-16(2,3)4/h5-8,12H,9-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFJDIPACBIKFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.